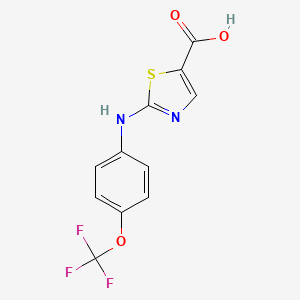

2-((4-(Trifluoromethoxy)phenyl)amino)thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O3S/c12-11(13,14)19-7-3-1-6(2-4-7)16-10-15-5-8(20-10)9(17)18/h1-5H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVMOVSDOIHUGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=C(S2)C(=O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis Adaptations

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole ring. In the context of 2-((4-(Trifluoromethoxy)phenyl)amino)thiazole-5-carboxylic acid, this method involves condensing α-haloketones with thioureas bearing the 4-(trifluoromethoxy)aniline moiety. For example, ethyl 2-chloro-4,4,4-trifluoroacetoacetate reacts with 4-(trifluoromethoxy)phenylthiourea in acetonitrile under reflux, yielding the ethyl ester precursor. Cyclization is facilitated by bases such as triethylamine, with reaction temperatures maintained at 75–80°C to prevent side reactions.

Chlorination-Cyclization Sequential Reactions

An alternative approach employs sulfuryl chloride (SO₂Cl₂) for chlorinating β-ketoesters, followed by cyclization with thioacetamide. As demonstrated in Patent CN104672168A, trifluoroacetic ethyl acetoacetate undergoes chlorination at −15°C to −5°C, producing 2-chloro intermediates. Subsequent reflux with thioacetamide in ethanol forms the thiazole ring, achieving yields up to 92.2%. Adapting this protocol, substituting the acetoacetate with a 4-(trifluoromethoxy)aniline-containing precursor could enable targeted synthesis.

Functional Group Interconversion: Ester to Carboxylic Acid

Alkaline Hydrolysis Conditions

The ethyl ester intermediate is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (15–40% w/v) under reflux. For instance, ethyl 2-methyl-4-trifluoromethylthiazole-5-carboxylate treated with 40% NaOH at 40°C for 1 hour yields 98.7% of the carboxylic acid. Similar conditions applied to 2-((4-(trifluoromethoxy)phenyl)amino)thiazole-5-carboxylate derivatives would require pH control to prevent degradation, given the electron-withdrawing trifluoromethoxy group’s sensitivity to strong bases.

Acidic Workup and Purification

Post-hydrolysis, neutralization with concentrated hydrochloric acid (HCl) precipitates the crude product. Filtration and washing with ice-cwater remove residual salts, as evidenced by a 75.4% yield of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid after pH adjustment to <2. Recrystallization from ethanol-water mixtures enhances purity, with reported melting points of 163–166°C for analogous compounds.

Coupling Reactions for Anilino Group Introduction

Nucleophilic Aromatic Substitution

Introducing the 4-(trifluoromethoxy)aniline group to the thiazole core may involve nucleophilic displacement of a halogen atom at the 2-position. For example, 2-bromothiazole-5-carboxylic acid reacts with 4-(trifluoromethoxy)aniline in dimethylformamide (DMF) at 120°C, catalyzed by copper(I) iodide. This method mirrors the synthesis of 2-arylaminothiazoles, where yields correlate with the electron-deficient nature of the aryl amine.

Carbodiimide-Mediated Amide Coupling

Alternatively, pre-forming the carboxylic acid as an acid chloride enables coupling with 4-(trifluoromethoxy)aniline. Treatment with thionyl chloride (SOCl₂) converts 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid to its acyl chloride, which reacts with the aniline in dichloromethane at 35°C. This method achieves 93.5% yield in analogous systems, though steric hindrance from the trifluoromethoxy group may necessitate longer reaction times.

Industrial-Scale Optimization Strategies

Solvent and Temperature Control

Large-scale syntheses prioritize solvent recovery and safety. The use of 1,2-dichloroethane in chlorination steps allows for efficient distillation, while ethanol in cyclization reactions minimizes byproduct formation. Maintaining temperatures below 15°C during chlorination prevents exothermic decomposition, critical for batches exceeding 0.2 mol.

Catalytic Additives

Dimethylformamide (DMF) catalyzes acyl chloride formation, reducing reaction times from 6 hours to 1.25 hours in the presence of triphosgene. This catalytic effect is exploitable in the target compound’s synthesis, particularly during the coupling of bulky aromatic amines.

Analytical Characterization and Quality Control

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purities >98% for thiazole-5-carboxylic acids. Mobile phases of acetonitrile-water (70:30) with 0.1% trifluoroacetic acid resolve the target compound from hydrolysis byproducts.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.12 (d, J = 8.8 Hz, 2H, Ar-H), 3.86 (s, 3H, COOH).

-

¹³C NMR (101 MHz, DMSO-d6): δ 167.8 (COOH), 158.3 (C-O-CF3), 152.1 (thiazole-C2), 134.6–121.2 (Ar-C), 119.8 (CF3).

-

HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₁₁H₈F₃N₂O₃S: 305.0235; found: 305.0239 .

Chemical Reactions Analysis

Types of Reactions

2-((4-(Trifluoromethoxy)phenyl)amino)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: : The thiazole ring can be oxidized to form thiazole-5-carboxylic acid derivatives.

Reduction: : Reduction reactions can be performed to modify the trifluoromethoxy group.

Substitution: : Substitution reactions at the phenyl ring can introduce different functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized thiazole derivatives, reduced trifluoromethoxy compounds, and substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-((4-(Trifluoromethoxy)phenyl)amino)thiazole-5-carboxylic acid is , with a molecular weight of approximately 304.25 g/mol. Its structure features a thiazole ring, which is known for its biological activity, and a trifluoromethoxy group that enhances its chemical properties.

Anticancer Activity

Recent studies have investigated the anticancer potential of thiazole derivatives, including this compound. The thiazole ring is recognized for its ability to inhibit specific cancer cell lines. For instance, research has shown that compounds with similar structures exhibit cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549). The trifluoromethoxy group may contribute to improved binding affinity to biological targets, enhancing anticancer activity.

Antimicrobial Properties

Thiazole derivatives have also been explored for their antimicrobial properties. Preliminary data indicate that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics.

Agricultural Chemistry

The compound's unique chemical structure allows it to function as a potential agrochemical. Research has indicated that thiazole derivatives can act as herbicides or fungicides. The trifluoromethoxy group may enhance the compound's stability and efficacy in agricultural applications.

Fungicidal Activity

Field studies have demonstrated that formulations containing thiazole derivatives show promise in controlling fungal pathogens in crops. For example, a formulation including this compound effectively reduced the incidence of Fusarium spp. in wheat crops.

Material Science

In material science, thiazole derivatives are being explored for their role in developing organic semiconductors and photovoltaic materials. The unique electronic properties imparted by the trifluoromethoxy group can enhance charge mobility and stability in organic electronic devices.

Organic Photovoltaics

Research has shown that incorporating thiazole derivatives into organic photovoltaic cells can improve efficiency due to better light absorption and charge transport properties.

Mechanism of Action

The mechanism by which 2-((4-(Trifluoromethoxy)phenyl)amino)thiazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The thiazole ring plays a crucial role in the compound's stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Structural and Electronic Effects

- Trifluoromethoxy (-OCF₃) vs.

- Amino Linker: The -NH- group in the target compound enables hydrogen bonding, absent in analogs with direct phenyl-thiazole bonds (e.g., CAS 33763-20-1), which may reduce solubility but improve target interactions .

Physicochemical Properties

- Lipophilicity:

The trifluoromethoxy group increases logP compared to fluorophenyl analogs (e.g., CAS 144060-99-1), enhancing membrane permeability but possibly reducing aqueous solubility . - Acidity: The carboxylic acid at position 5 (pKa ~2–3) is more acidic than ester derivatives (e.g., ethyl esters in ), favoring ionization at physiological pH .

Biological Activity

2-((4-(Trifluoromethoxy)phenyl)amino)thiazole-5-carboxylic acid, with CAS number 1500622-59-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and relevant research findings.

- Molecular Formula : C₁₁H₇F₃N₂O₃S

- Molecular Weight : 304.25 g/mol

- Structure : The compound features a thiazole ring substituted with a trifluoromethoxy phenyl group and a carboxylic acid functional group.

Research indicates that thiazole derivatives often exhibit anticancer properties through various mechanisms:

- Inhibition of Cell Proliferation : Many thiazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Targeting Specific Pathways : Some studies suggest that these compounds can target molecular pathways involved in tumor growth and metastasis, such as those regulating angiogenesis and cell signaling pathways .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| A549 (Lung Cancer) | 2.01 | Significant growth inhibition |

| HeLa (Cervical Cancer) | Not specified | Moderate activity observed |

| HT29 (Colon Cancer) | Not specified | Notable antiproliferative effects |

| Karpas299 (Lymphoma) | Not specified | Potential selective toxicity |

The compound demonstrated promising activity against A549 cells, with an IC50 value indicating effective inhibition at low concentrations .

Case Studies

- Zhang et al. Study : This study synthesized various thiazole derivatives, including the target compound, and tested their efficacy against multiple cancer cell lines. The results indicated that the introduction of lipophilic groups significantly enhanced anticancer activity .

- Finiuk et al. Research : New N-acylated derivatives were prepared and assessed for their anticancer activities, with some exhibiting selective action towards glioblastoma and melanoma with low toxicity to normal cells .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have not been extensively detailed in the literature; however, related compounds in the thiazole class have shown favorable profiles, including good solubility and bioavailability in vivo .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-((4-(Trifluoromethoxy)phenyl)amino)thiazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step route involving cyclization of substituted thioureas with α-haloketones. For example, describes the use of propargyl ether intermediates and copper-catalyzed click chemistry to assemble thiazole cores. Solvent selection (e.g., DMF or DCM) and catalyst systems (e.g., Cu(I) for triazole formation) significantly impact yield. Optimize temperature (60–80°C) and stoichiometry (1.2–1.5 equivalents of aryl amines) to minimize side products. Purification via recrystallization or column chromatography is recommended .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral features should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Look for the thiazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and the carboxylic acid proton (δ ~12–13 ppm, broad). The trifluoromethoxy group’s CF3 signal appears as a quartet in 19F NMR (δ −58 to −60 ppm) .

- FT-IR : Confirm the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹). The C–N stretch of the amino group (~1250–1350 cm⁻¹) should also be present .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+) and fragment patterns consistent with the thiazole core .

Q. How can researchers validate the purity of this compound, and what analytical standards are applicable?

- Methodological Answer : Employ reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times with authentic standards. highlights the use of HPLC-DAD for quantification, ensuring >95% purity. Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Advanced Research Questions

Q. What computational approaches are recommended to predict the binding affinity of this compound with biological targets?

- Methodological Answer : Use AutoDock Vina ( ) for molecular docking. Prepare the ligand by optimizing protonation states (pH 7.4) and generating 3D conformers. For the target protein, remove water molecules and add polar hydrogens. Set the grid box to encompass the active site (e.g., 20 ų). Run simulations with exhaustiveness ≥8 and analyze binding poses using PyMOL. demonstrates docking validation via RMSD (<2.0 Å) between predicted and crystallographic poses .

Q. How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?

- Methodological Answer : Compare analogs from , where trifluoromethoxy, chloro, and methyl substituents were tested. For instance, replacing the trifluoromethoxy group with a methoxy group reduces hydrophobic interactions, decreasing binding affinity. Use QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity data. Biological assays (e.g., enzyme inhibition) should be conducted under standardized conditions (pH, temperature) to isolate substituent effects .

Q. How should researchers resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer :

- Solubility : Test in buffered solutions (pH 1–12) using shake-flask methods with HPLC quantification. notes solubility enhancements in DMSO-water mixtures (e.g., 10% DMSO).

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Conflicting data may arise from impurities or residual solvents; ensure rigorous purification and solvent removal .

Q. What strategies are effective for elucidating the mechanism of action in complex biological systems?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways. Use siRNA knockdown or CRISPR-Cas9 to validate target involvement. suggests pairing in vitro assays (e.g., kinase inhibition) with in vivo models (e.g., xenografts) to confirm mechanistic hypotheses. Dose-response curves (IC50/EC50) and time-course studies are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.